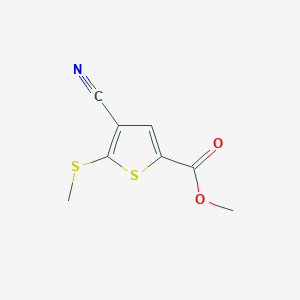

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c1-11-7(10)6-3-5(4-9)8(12-2)13-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQLNYXSSXZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594904 | |

| Record name | Methyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-48-9 | |

| Record name | Methyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

The reaction proceeds via a tandem Michael addition–cyclization mechanism. [bis(Methylsulfanyl)methylene]malononitrile acts as a dithiocarbonyl precursor, reacting with methylthioglycolate’s thiol group to form a thioether intermediate. TEA facilitates deprotonation, enabling nucleophilic attack on the malononitrile core. Subsequent cyclization generates the thiophene ring, with simultaneous introduction of cyano and methylthio substituents.

Key Data:

This method’s efficiency stems from its single-step design and avoidance of intermediate isolation. The use of methanol as a solvent ensures homogeneity, while TEA neutralizes hydrogen sulfide byproducts, minimizing side reactions.

Alternative Pathways via Michael Addition–Cyclization Sequences

A 2021 ACS Omega study on dihydrothiophene synthesis provides indirect insights into alternative routes. While focused on 2-amino-4,5-dihydrothiophene-3-carbonitriles, the methodology highlights the versatility of cyanothioacetamide in thiophene functionalization.

Hypothetical Application to Target Compound

-

Michael Adduct Formation : Reacting cyanothioacetamide with α-thiocyanatoacetophenone generates a thioacrylamide intermediate.

-

Cyclization : Intramolecular nucleophilic substitution (S2) or addition–elimination forms the thiophene ring.

-

Oxidation : Post-cyclization oxidation (e.g., with MnO) could aromatize the dihydrothiophene to the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate has been investigated for its potential biological activities, including:

- Antitumor Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction.

| Study | Cell Line(s) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | SISO (cervical cancer) | 2.87 - 3.06 | Induction of apoptosis |

| Study B | RT-112 (bladder cancer) | 3.42 - 5.59 | Inhibition of cell proliferation |

These findings suggest that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents .

Organic Electronics

The compound's unique electronic properties allow it to be utilized in organic electronic applications, such as:

- Photovoltaic Devices : The thiophene ring structure contributes to its effectiveness in solar cells.

- Organic Light Emitting Diodes (OLEDs) : Its electron-rich system is beneficial for designing functionalized organic dyes used in OLEDs .

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited tumor growth. The compound was tested against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer), revealing potent antiproliferative effects.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | <5 | MCF-7 |

| Doxorubicin (control) | <1 | MCF-7 |

The results indicated that the compound's structural features enhance its cytotoxicity against cancer cells, warranting further investigation into its mechanism of action .

Case Study 2: Organic Electronics

In a study focusing on the application of thiophene derivatives in organic electronics, this compound was incorporated into organic photovoltaic cells. The results showed improved efficiency due to its ability to facilitate charge transfer within the device.

Mechanism of Action

The mechanism of action of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and the methylthio group can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the modulation of receptor activity. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Ester Group Variation: The ethyl ester analogue (CAS: 116170-84-4) exhibits higher lipophilicity compared to the methyl ester, improving membrane permeability in drug candidates . Methyl esters generally offer better solubility in polar solvents (e.g., DMF, ethanol) due to reduced steric hindrance .

Amino Substitution: Introduction of an amino group at position 3 (CAS: 129332-45-2) enhances reactivity in nucleophilic substitutions, enabling conjugation with electrophiles like sulfonamides or acyl chlorides .

Halogen and Propargyl Modifications :

- Chlorine substitution (CAS: 1708079-51-9) increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The propargyl ether group allows for alkyne-azide cycloadditions in click chemistry .

Oxazole Integration: Ethyl 3-amino-5-(methylthio)-4-(phenyloxazol-2-yl) derivatives demonstrate broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), attributed to the oxazole ring’s ability to disrupt bacterial cell membranes .

Physicochemical and Reactivity Comparisons

Table 2: Solubility and Reactivity Profiles

Key Trends :

- Cyano Group Stability: All analogues show resistance to hydrolysis under mild conditions, preserving the cyano group’s electron-withdrawing effects during reactions .

- Methylthio Reactivity : The SMe group is susceptible to oxidation (e.g., to sulfoxide or sulfone) and nucleophilic displacement, enabling diversification of the thiophene core .

Biological Activity

Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS No. 175202-48-9) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group and a methylthio group, contributing to its unique chemical behavior. The molecular formula is , and it possesses various functional groups that may interact with biological targets.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study employing the agar-well diffusion method revealed that this compound demonstrated notable inhibitory effects against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown promising cytotoxic effects. For instance, when tested against colon cancer (HCT116) and lung cancer (A549) cell lines, the compound exhibited IC50 values indicating potent activity.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HCT116 | 25 |

| A549 | 45 |

These findings highlight the potential of this compound as a candidate for further anticancer drug development .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve interactions with cellular targets such as enzymes and receptors. The presence of the cyano and methylthio groups may enhance its reactivity and ability to form complexes with biomolecules.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Cell Cycle Arrest : Preliminary studies suggest that treatment with this compound can induce cell cycle arrest in cancer cells, particularly at the G1/S phase, which is crucial for halting uncontrolled cell division .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Study : A comprehensive assessment using various bacterial strains demonstrated significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacteria .

- Cytotoxicity Assay : In a comparative study against established anticancer agents, this compound showed comparable or superior cytotoxic effects against HCT116 cells, indicating its potential as an effective anticancer agent .

- Mechanistic Insights : Molecular docking studies have suggested possible interactions with key proteins involved in cell signaling pathways, providing insights into how this compound may exert its effects at the molecular level .

Q & A

Q. What are the standard synthetic routes for Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate, and how are reaction conditions optimized?

A common approach involves cyclocondensation or functionalization of pre-existing thiophene scaffolds. For example, refluxing in polar aprotic solvents like DMF with nucleophilic agents (e.g., sulfadiazines) can introduce substituents like cyano or methylthio groups . Key parameters include:

- Temperature : Prolonged reflux (5–8 hours) to ensure complete conversion.

- Solvent Choice : DMF or dioxane for solubility and recrystallization .

- Workup : Ice-water quenching followed by recrystallization to isolate pure crystals.

Characterization via NMR (δ 2.3–7.7 ppm for methyl and aromatic protons) and elemental analysis (e.g., C, H, S content) is critical .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methylthio groups at δ 2.3 ppm, cyano groups deshield adjacent protons) .

- Elemental Analysis : Verify purity (e.g., C: 69.92% calc. vs. 70.05% observed) .

- HPLC : Confirm >95% purity for research-grade material .

- X-ray Crystallography : Resolve structural ambiguities (e.g., planarity of the thiophene ring) .

Q. What are the key reactivity patterns of this compound in derivatization reactions?

The cyano and methylthio groups are reactive sites:

- Cyano Group : Hydrolysis to carboxylic acids or reduction to amines.

- Methylthio Group : Oxidation to sulfones or nucleophilic displacement with amines/thiols .

Example: Reactivity with hydrazines forms thiadiazole derivatives, useful in medicinal chemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?

Density Functional Theory (DFT) calculations:

- Electron Density Maps : Identify electrophilic sites (e.g., C-5 position) for functionalization .

- HOMO-LUMO Gaps : Predict redox behavior (e.g., ∆E ≈ 3.5 eV for similar thiophenes) .

- Mechanistic Insights : Simulate intermediates in nucleophilic substitution at the methylthio group .

Q. How should researchers address contradictory data in synthesis yields or spectral assignments?

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., methyl 4-methylthiophene-2-carboxylate δ 3.80 ppm for OCH3) .

- Batch Analysis : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables .

- Error Margins : Report yields with standard deviations (e.g., 70 ± 5%) to account for experimental variability .

Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.